

Cdk11 expression in different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to Cyclin-Dependent Kinase 11 (CDK11) Expression in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 11 (CDK11) is a serine/threonine protein kinase that plays a crucial role in regulating fundamental cellular processes, including transcription, pre-mRNA splicing, and cell cycle progression.[1][2][3] A member of the CDK family, CDK11 is encoded by two highly homologous genes, CDK11A and CDK11B, which produce several protein isoforms, most notably CDK11p110 and CDK11p58.[4][5] The ubiquitously expressed CDK11p110 isoform is involved in transcription and splicing, while the smaller CDK11p58 isoform is generated during the G2/M phase and is involved in mitosis.[1][5]

Emerging evidence indicates that aberrant expression of CDK11 is a common feature in many human cancers.[1][6][7] Its overexpression often correlates with aggressive tumor characteristics and poor patient prognosis, making it a compelling target for novel anti-cancer therapies.[2][8] This guide provides a comprehensive overview of CDK11 expression across various cancer types, its role in oncogenic signaling pathways, and detailed protocols for its analysis.

Data Presentation: Cdk11 Expression and Prognostic Significance in Cancer



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The following table summarizes the expression status of CDK11 and its correlation with clinical outcomes in several major cancer types. Overexpression of CDK11 is a frequent event and is often associated with a negative prognosis.



Cancer Type	Cdk11 Expression Level	Correlation with Prognosis	Key Findings	References
Breast Cancer	Highly expressed in tumor tissues and cell lines, especially Triple-Negative Breast Cancer (TNBC).	High expression correlates with poor differentiation, advanced TNM stage, and poor clinical prognosis.	Silencing CDK11 leads to significant growth inhibition and apoptosis in breast cancer cells.[9] 100% of TNBC tumors stained positive for CDK11 with high nuclear intensity.	[2][9]
Osteosarcoma	High levels of expression in osteosarcoma cells.	High expression is associated with significantly shorter patient survival.	Identified as essential for the survival of osteosarcoma cells; knockdown inhibits growth and induces apoptosis.	[1][2]
Ovarian Cancer	Overexpressed.	Not explicitly stated, but required for cell growth.	Knockdown of CDK11 inhibits cell growth, induces apoptosis, and sensitizes cells to paclitaxel.	[10]
Melanoma	Required for proliferation.	Not explicitly stated, but its loss induces cell death.	Loss of CDK11 effectively blocks cell proliferation and induces cell death in BRAF	[4][11]



			and NRAS melanoma cells.	
Cervical Cancer	Significantly overexpressed.	Inversely correlates with patient survival outcomes.	CDK11 knockdown in HeLa cells induces abnormal spindle assembly, mitotic arrest, and cell death.	[8][12]
Esophageal Squamous Cell Carcinoma (ESCC)	Highly expressed in tumor tissues.	Associated with poor outcomes.	CDK11p110 is critical for the tumorigenicity of ESCC cells.	[5]
Multiple Myeloma	Overexpressed.	Associated with poor outcomes.	Inhibition of CDK11 leads to cancer cell death and apoptosis.	[1]

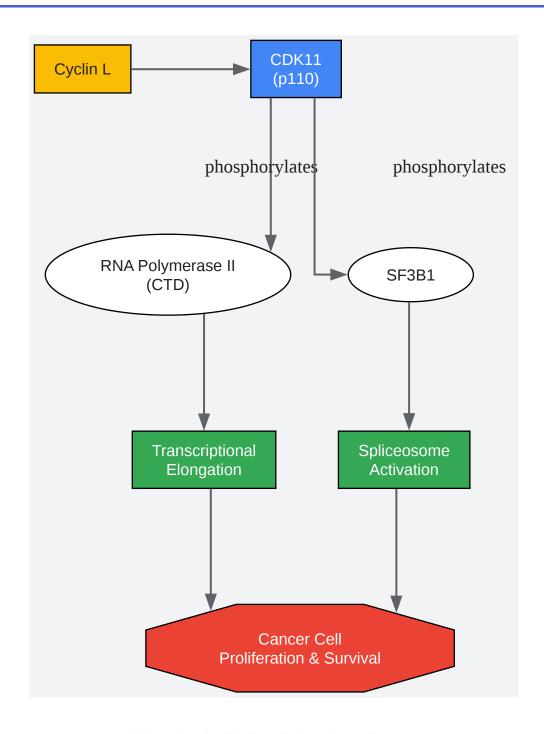
Cdk11 Signaling Pathways in Oncogenesis

CDK11 exerts its oncogenic functions by modulating several critical signaling pathways. Its primary roles involve the regulation of transcription and RNA splicing, which are essential for the rapid proliferation of cancer cells.

Core Function in Transcription and Splicing

CDK11, particularly the p110 isoform, is a key component of the transcriptional machinery. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is crucial for transcriptional elongation and processing of nascent RNA transcripts.[3][13][14] Furthermore, CDK11 is essential for pre-mRNA splicing by phosphorylating and activating the core spliceosome component SF3B1.[3][15][16] Disruption of these fundamental processes via CDK11 inhibition is a key mechanism of its anti-cancer activity.





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Caption: Core transcriptional and splicing functions of CDK11.

Modulation of Key Cancer Pathways

Beyond its core functions, CDK11 interacts with and modulates other signaling cascades known for their roles in cancer development.

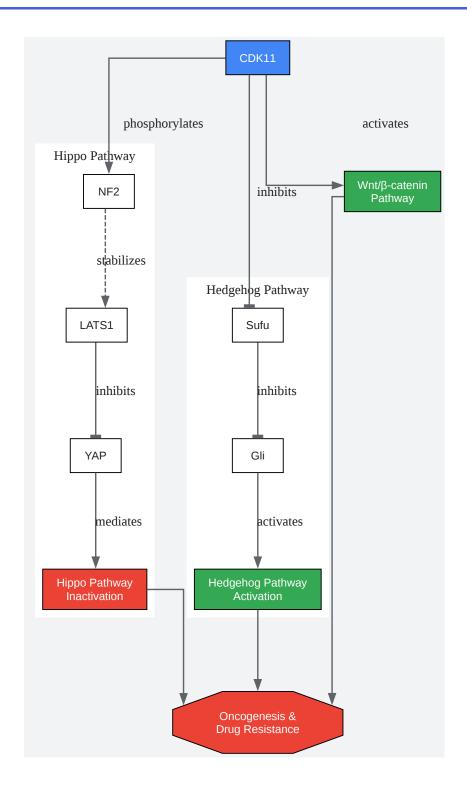
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- Hedgehog (Hh) Signaling: CDK11 acts as a positive regulator of the Hh pathway. It interacts
 with and relieves the inhibition of the Gli transcription factors by the Suppressor of Fused
 (Sufu) protein, leading to pathway activation, which is implicated in various developmental
 abnormalities and cancers.[1][12]
- Wnt/β-catenin Signaling: High-throughput screening has identified CDK11 as a positive modulator of the Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in cancer.[1][12]
- Hippo Signaling: In cervical cancer, CDK11 has been shown to promote resistance to paclitaxel by phosphorylating the Hippo pathway component NF2. This leads to the degradation of LATS1 and subsequent activation of the oncogenic transcriptional co-activator YAP.[8]





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Caption: Modulation of oncogenic signaling pathways by CDK11.

Appendix: Experimental Protocols



Accurate assessment of CDK11 expression is critical for both research and clinical applications. Below are detailed protocols for common techniques used to analyze CDK11 at the mRNA and protein levels.

Experimental Workflow Overview

The diagram below illustrates a typical workflow for analyzing CDK11 expression from biological samples.



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Caption: General experimental workflow for CDK11 expression analysis.

Quantitative Real-Time PCR (qRT-PCR) for Cdk11 mRNA Expression

This protocol measures the relative abundance of CDK11 mRNA.

1.1. RNA Extraction:

- Extract total RNA from cell pellets or homogenized tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.[17]
- Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).[17]

1.2. DNase Treatment:

 To eliminate genomic DNA contamination, treat 1 μg of total RNA with DNase I (e.g., Sigma, AMPD1) following the manufacturer's protocol.[18]

1.3. cDNA Synthesis:



• Synthesize first-strand cDNA from 500 ng to 1 μg of DNase-treated RNA using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen) with random hexamers or oligo(dT) primers.[17][18]

1.4. Real-Time PCR:

- Prepare the qPCR reaction mix. A typical 20 μL reaction includes:
 - 10 μL 2x SYBR Green Master Mix (e.g., QuantiTect SYBR Green Kit, Qiagen)
 - 1 μL Forward Primer (10 μΜ)
 - 1 μL Reverse Primer (10 μΜ)
 - 2 μL cDNA template (diluted)
 - 6 μL Nuclease-free water[17]
- Primer Design: Design primers to span an exon-exon junction to avoid amplifying genomic DNA. Aim for a product size of 100-200 bp and a melting temperature (Tm) of 60-64°C.[19]
- Thermal Cycling Conditions:
 - Initial Activation: 95°C for 10-15 minutes.
 - Amplification (40 cycles):
 - Denaturation: 94°C for 15 seconds.
 - Annealing: 58-60°C for 30 seconds.
 - Extension: 72°C for 30 seconds.[17]
 - Melt Curve Analysis: To verify product specificity.
- Data Analysis:
 - Calculate the cycle threshold (Ct) values.



- Normalize the Ct value of CDK11 to an endogenous control gene (e.g., GAPDH, ACTB).
- Calculate the relative fold-change in gene expression using the $\Delta\Delta$ Ct method.[17]

Western Blot for Cdk11 Protein Expression

This protocol detects and quantifies CDK11 protein from cell or tissue lysates.

2.1. Protein Extraction:

- Wash cells with ice-cold PBS and lyse them in RIPA or NP40 lysis buffer supplemented with a protease inhibitor cocktail.[20]
- For tissues, homogenize in lysis buffer on ice.
- Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2.2. SDS-PAGE:

- Denature 20-40 μg of protein per lane by boiling in Laemmli (SDS) sample buffer for 5-10 minutes.[20]
- Separate the proteins on an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weight.

2.3. Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a
wet or semi-dry transfer system (e.g., 100V for 1 hour).[20]

2.4. Blocking and Antibody Incubation:

 Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[21]



- Incubate the membrane with a primary antibody against CDK11 (e.g., Santa Cruz Biotechnology, sc-517026, 1:200 dilution; Affinity Biosciences, AF0608) diluted in blocking buffer overnight at 4°C with gentle agitation.[21][22][23]
- Wash the membrane three times for 5-10 minutes each with TBST.[21]
- Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[20]
- Wash the membrane again three times for 5-10 minutes each with TBST.

2.5. Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.[20]
- Capture the signal using X-ray film or a digital imaging system. The expected molecular weight for CDK11p110 is ~110 kDa.[23]
- For quantification, re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for Cdk11 in Tissue Sections

This protocol localizes CDK11 protein expression within the morphological context of formalin-fixed, paraffin-embedded (FFPE) tissue.

- 3.1. Deparaffinization and Rehydration:
- Immerse FFPE tissue slides in xylene (2-3 changes, 5-10 minutes each).[24]
- Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.[24]

3.2. Antigen Retrieval:



- Perform heat-induced epitope retrieval (HIER) to unmask the antigen. Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[24][25]
- Allow slides to cool to room temperature.

3.3. Staining Procedure:

- · Wash slides in PBS or TBST.
- Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.[24][25]
- Wash with buffer.
- Apply a protein block (e.g., serum-free block or 5% normal goat serum) and incubate for 30-60 minutes to prevent non-specific binding.[25]
- Incubate sections with the primary CDK11 antibody diluted in antibody diluent overnight at 4°C in a humidified chamber.
- · Wash slides with buffer.
- Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Wash slides with buffer.
- 3.4. Visualization and Counterstaining:
- Apply the chromogen substrate (e.g., DAB) and incubate until the desired brown color intensity develops. Monitor under a microscope.[25]
- Rinse slides in distilled water to stop the reaction.
- Counterstain the nuclei with hematoxylin for 30-60 seconds.
- "Blue" the hematoxylin in running tap water or a bluing solution.



3.5. Dehydration and Mounting:

- Dehydrate the sections through a graded series of ethanol and clear in xylene.[24]
- Coverslip the slides using a permanent mounting medium.
- Examine under a light microscope. CDK11 typically shows nuclear localization.[26]

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References

- 1. The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Cyclin-Dependent Kinase 11: Cellular Functions and Potential Therapeutic Applications -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK11 Loss Induces Cell Cycle Dysfunction and Death of BRAF and NRAS Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK11p110 plays a critical role in the tumorigenicity of esophageal squamous cell carcinoma cells and is a potential drug target PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The emerging roles and therapeutic potential of cyclin-dependent kinase 11 (CDK11) in human cancer | Semantic Scholar [semanticscholar.org]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression and prognostic value of transcription-associated cyclin-dependent kinases in human breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. themarkfoundation.org [themarkfoundation.org]
- 12. researchgate.net [researchgate.net]



- 13. researchgate.net [researchgate.net]
- 14. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development
 —Review —PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of CDK11 in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of CDK11 in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative real-time PCR of mRNA [protocols.io]
- 18. CDK11 is required for transcription of replication-dependent histone genes PMC [pmc.ncbi.nlm.nih.gov]
- 19. science.smith.edu [science.smith.edu]
- 20. origene.com [origene.com]
- 21. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. CDK11 Antibody | Affinity Biosciences [affbiotech.com]
- 24. m.youtube.com [m.youtube.com]
- 25. sysy-histosure.com [sysy-histosure.com]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cdk11 expression in different cancer types].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378868#cdk11-expression-in-different-cancer-types]

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